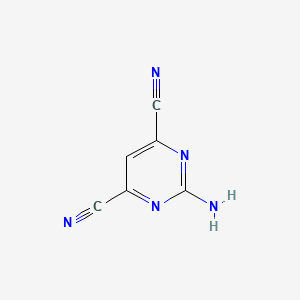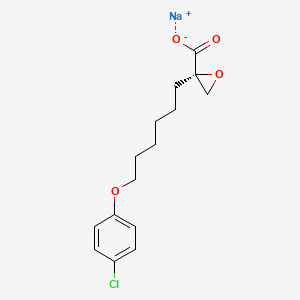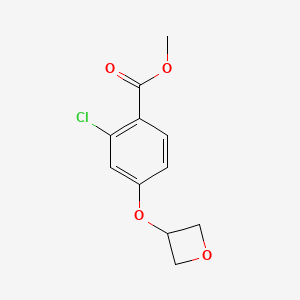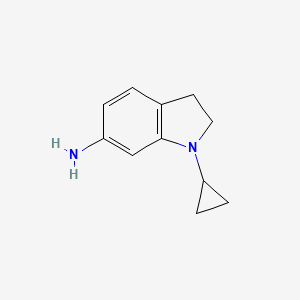
2-Aminopyrimidine-4,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyrimidine-4,6-dicarbonitrile is a heterocyclic compound with the molecular formula C6H3N5 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminopyrimidine-4,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by condensation with cyanamide and cyclization using a Lewis acid protecting agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopyrimidine-4,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitrile oxides, while substitution reactions with amines may produce various aminopyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-Aminopyrimidine-4,6-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent for diseases such as cancer and malaria.
Mecanismo De Acción
The mechanism of action of 2-Aminopyrimidine-4,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into DNA or RNA . The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Aminopyrimidine-4,6-dicarbonitrile include other aminopyrimidine derivatives such as 2-Amino-4,6-dimethylpyrimidine and 2-Amino-4,6-dihydroxypyrimidine .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarbonitrile groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
64376-15-4 |
|---|---|
Fórmula molecular |
C6H3N5 |
Peso molecular |
145.12 g/mol |
Nombre IUPAC |
2-aminopyrimidine-4,6-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-2-4-1-5(3-8)11-6(9)10-4/h1H,(H2,9,10,11) |
Clave InChI |
MSASUKGLCUZDAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1C#N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)

![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)
![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)

![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)



